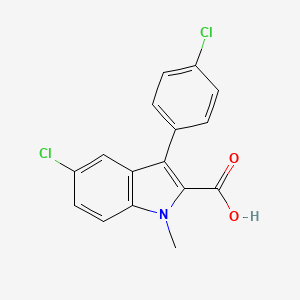
5-chloro-3-(4-chlorophenyl)-1-methyl-1H-indole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound of interest, 5-chloro-3-(4-chlorophenyl)-1-methyl-1H-indole-2-carboxylic acid, is a chlorinated indole derivative. Indole derivatives are an important class of compounds with a wide range of biological activities. They are known to interact with various receptors in the body and can serve as potent pharmacological agents. The presence of chlorine atoms and a carboxylic acid group in the molecule suggests that it may have unique chemical and physical properties, as well as biological activity.
Synthesis Analysis
The synthesis of chlorinated indole derivatives can be complex, involving multiple steps and the careful selection of substituents to achieve the desired biological activity. For example, the synthesis of related compounds has been guided by 3D comparative molecular field analysis (CoMFA) to optimize in vivo potency and binding activity . The synthesis of another chlorinated indole derivative involved a novel synthetic route with an overall yield of 14.2%, indicating the challenges associated with such syntheses .
Molecular Structure Analysis
The molecular structure of chlorinated indole derivatives is often characterized using various spectroscopic techniques, including NMR and MS, as well as crystallographic techniques . These studies provide detailed information on the molecular geometry, including bond lengths and angles, which are crucial for understanding the compound's reactivity and interactions with biological targets. Density functional theory (DFT) calculations are also commonly used to predict and confirm the molecular structure .
Chemical Reactions Analysis
Chlorinated indole derivatives can participate in a variety of chemical reactions, depending on their functional groups and substitution patterns. The presence of a carboxylic acid group, for instance, allows for the formation of amides and esters, which can significantly alter the compound's properties . Additionally, the reactivity of the chlorine atoms can lead to further substitution reactions, potentially yielding a wide array of derivatives with diverse biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated indole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of electron-withdrawing groups like chlorine can affect the compound's acidity and its ability to form hydrogen bonds . Crystallographic studies provide insights into the solid-state packing of these molecules, which is influenced by weak intermolecular interactions such as hydrogen bonding and π-π stacking . These properties are important for the compound's behavior in biological systems and its formulation into drugs.
Scientific Research Applications
Synthesis and Characterization
- Synthesis Approaches : This compound is synthesized using 1H-indole-2-carboxylic acids as core compounds, with chemical structures confirmed by IR, 1H and 13C NMR, mass spectral data, and elemental analysis. Such synthesis is crucial for developing novel compounds with potential applications in various fields (G. Ganga Reddy et al., 2022).
Molecular Docking Studies
- Target Protein Interactions : Molecular docking studies of compounds like 5-Chloro-3-(4-Chlorophenyl)-1-Methyl-1H-Indole-2-Carboxylic Acid predict binding interactions with target proteins, such as EGFR. This is significant for drug design and understanding molecular interactions (G. Ganga Reddy et al., 2022).
Chemical Synthesis for Pesticide Development
- Pesticide Intermediates : An example of its application is in the synthesis of key intermediates for pesticides like Indoxacarb. This demonstrates its utility in agricultural chemistry and pest control (Li-Xia Jing, 2012).
Development of HIV Medications
- HIV Treatment Research : The compound serves as an intermediate in the preparation of HIV non-nucleoside reverse transcriptase inhibitors, highlighting its role in antiviral drug development (B. Mayes et al., 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-chloro-3-(4-chlorophenyl)-1-methylindole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO2/c1-19-13-7-6-11(18)8-12(13)14(15(19)16(20)21)9-2-4-10(17)5-3-9/h2-8H,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTZKCOKICLBDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C(=C1C(=O)O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-3-(4-chlorophenyl)-1-methyl-1H-indole-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

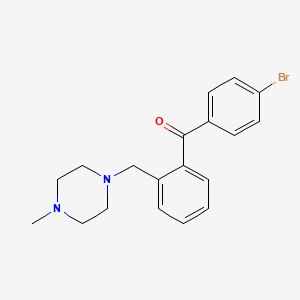
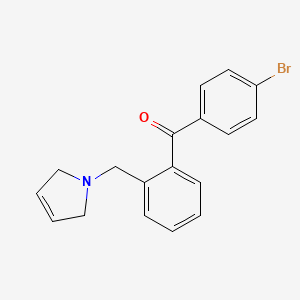
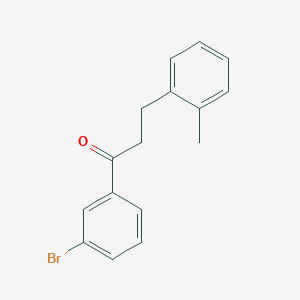

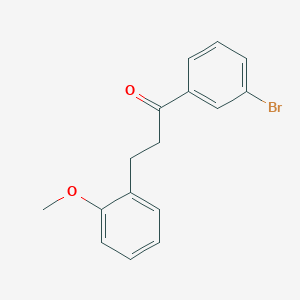

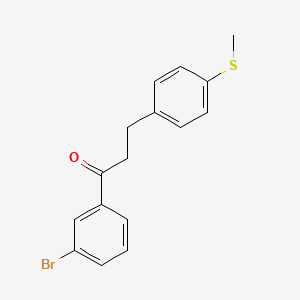


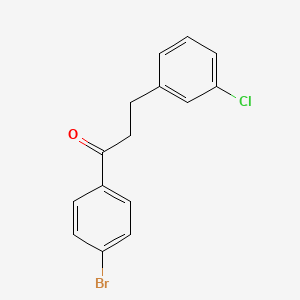

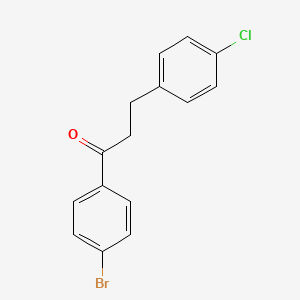
![5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1292969.png)
![5-[4-(cyclopentyloxy)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1292970.png)